molecular formula C20H17NO3S B8041917 5-amino-2-[(E)-2-(4-phenylphenyl)ethenyl]benzenesulfonic acid

5-amino-2-[(E)-2-(4-phenylphenyl)ethenyl]benzenesulfonic acid

Cat. No.: B8041917
M. Wt: 351.4 g/mol
InChI Key: FFQUJPVCKJZRCL-DHZHZOJOSA-N
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Description

. It is characterized by its unique structure, which includes an amino group, a sulfonic acid group, and a phenyl-substituted ethenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-2-[(E)-2-(4-phenylphenyl)ethenyl]benzenesulfonic acid typically involves a series of organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

5-amino-2-[(E)-2-(4-phenylphenyl)ethenyl]benzenesulfonic acid can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The sulfonic acid group can be reduced to form sulfinic acid derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the sulfonic acid group can produce sulfinic acid derivatives.

Scientific Research Applications

5-amino-2-[(E)-2-(4-phenylphenyl)ethenyl]benzenesulfonic acid has a wide range of scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of dyes and pigments due to its chromophoric properties

Mechanism of Action

The mechanism of action of 5-amino-2-[(E)-2-(4-phenylphenyl)ethenyl]benzenesulfonic acid involves its interaction with specific molecular targets and pathways. The amino and sulfonic acid groups can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their activity. The phenyl-substituted ethenyl group can interact with hydrophobic regions of proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    5-amino-2-[(4-aminophenyl)amino]benzenesulfonic acid: Similar structure but with an additional amino group on the phenyl ring.

    4-phenylphenyl derivatives: Compounds with similar phenyl-substituted structures but different functional groups.

Uniqueness

5-amino-2-[(E)-2-(4-phenylphenyl)ethenyl]benzenesulfonic acid is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

5-amino-2-[(E)-2-(4-phenylphenyl)ethenyl]benzenesulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO3S/c21-19-13-12-18(20(14-19)25(22,23)24)11-8-15-6-9-17(10-7-15)16-4-2-1-3-5-16/h1-14H,21H2,(H,22,23,24)/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFQUJPVCKJZRCL-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C=CC3=C(C=C(C=C3)N)S(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)/C=C/C3=C(C=C(C=C3)N)S(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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